molecular formula C9H8BN3O2 B14073461 (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid

(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid

Cat. No.: B14073461
M. Wt: 200.99 g/mol
InChI Key: MDFDWJRYAMQIFU-UHFFFAOYSA-N
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Description

(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring attached to a pyridine ring through a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid typically involves the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a suitable boric acid ester to form a pyridine-boron complex. Finally, the complex is treated with a proton source to yield the desired boronic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones.

    Reduction: Formation of corresponding hydrocarbons.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons .

Scientific Research Applications

(2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the formation of stable covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Uniqueness: (2-(Pyrimidin-5-yl)pyridin-4-yl)boronic acid is unique due to its specific structure, which combines a pyrimidine ring with a pyridine ring through a boronic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H8BN3O2

Molecular Weight

200.99 g/mol

IUPAC Name

(2-pyrimidin-5-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H8BN3O2/c14-10(15)8-1-2-13-9(3-8)7-4-11-6-12-5-7/h1-6,14-15H

InChI Key

MDFDWJRYAMQIFU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CN=CN=C2)(O)O

Origin of Product

United States

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